2-Fluoro-4-(trifluoromethoxy)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSSQNLBPWREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073477-22-1 | |
| Record name | 2-fluoro-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar compounds, such as 2-(trifluoromethyl)benzoic acid, have been used to investigate the binding of ligands with chaperones papd and fimc. These chaperones play crucial roles in protein folding and stability.
Mode of Action
It’s known that trifluoromethyl groups often enhance the lipophilicity and metabolic stability of a compound, potentially influencing its interaction with targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of 1,3,4-oxadiazole derivatives, which are known to exhibit various biological activities.
Biological Activity
2-Fluoro-4-(trifluoromethoxy)benzoic acid is a polyfluorinated benzoic acid derivative characterized by the presence of a fluorine atom and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its unique structural features that enhance its biological activity, particularly in modulating G protein-coupled receptors (GPCRs). This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of this compound.
The compound plays a crucial role in various biochemical interactions, particularly with enzymes and proteins. Notably, it has been shown to interact with lactate dehydrogenase, affecting glycolysis by inhibiting this enzyme. This interaction can influence cellular metabolism and energy production pathways.
Cellular Effects
This compound exhibits significant effects on cell signaling pathways, particularly the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. The compound's ability to modulate these pathways indicates its potential therapeutic applications in conditions where these processes are dysregulated.
Molecular Mechanism
The biological activity of this compound is primarily attributed to its halogen bonding interactions with target proteins. The trifluoromethoxy and fluorine substituents enhance binding affinity and specificity for GPCRs, leading to increased agonistic activity. Structure-activity relationship (SAR) studies have confirmed that these substituents significantly enhance the compound's potency compared to non-fluorinated analogs.
Research Findings
Several studies have documented the biological activity of this compound:
- Agonistic Activity : The compound has been shown to enhance agonistic effects on GPCRs, which are critical in numerous physiological processes. Its structural features contribute to improved binding affinities.
- Antitubercular Activity : In related studies, derivatives of compounds containing trifluoromethoxy groups have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, suggesting that modifications of this compound could lead to effective treatments for tuberculosis .
- Inhibition Studies : The inhibition of lactate dehydrogenase by this compound suggests potential applications in metabolic disorders where glycolytic regulation is crucial.
Case Studies
A notable study investigated the synthesis and biological evaluation of various derivatives of this compound. These derivatives were tested for their activity against different strains of Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced efficacy against resistant strains, highlighting the compound's potential as a lead structure for developing new antitubercular agents .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-4-(trifluoromethoxy)benzoic acid serves as a precursor for various active pharmaceutical ingredients (APIs). Its fluorinated structure enhances the agonistic activity of G protein-coupled receptors, which are critical targets in drug development. The introduction of fluorine atoms is known to improve the pharmacokinetic properties of compounds, leading to increased potency and selectivity.
Case Studies
-
Antitubercular Activity :
- A derivative of this compound was synthesized as part of a study on new treatments for tuberculosis. The compound demonstrated significant in vitro activity against Mycobacterium tuberculosis, showing improved efficacy compared to parent compounds. The study suggested that modifications at specific positions on the benzoic acid structure could enhance solubility and stability, making it a promising candidate for further development in clinical trials .
- Fluorinated Building Block in Drug Discovery :
Biochemical Research
The compound's unique structural features facilitate its use in biochemical studies, particularly those involving enzyme interactions and receptor binding assays. The presence of fluorinated groups can lead to enhanced binding affinity due to halogen bonding interactions, which are pivotal in understanding molecular recognition processes.
Research Findings
- Structure-Activity Relationship (SAR) :
Material Science Applications
In addition to its pharmaceutical applications, this compound is also explored in material science for developing advanced materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials engineering.
Synthesis and Functionalization
The functionalization of this compound allows for the creation of new materials with tailored properties for applications such as sensors or electronic devices. The compound's high purity and stability make it an ideal candidate for these applications .
Chemical Reactions Analysis
Substitution Reactions
The presence of fluorine and trifluoromethoxy groups activates the benzene ring for electrophilic and nucleophilic substitutions. Key reactions include:
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing trifluoromethoxy group enhances the reactivity of the ring toward nucleophilic attack, particularly at positions ortho and para to the substituents.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fluorine displacement | KOH, DMSO, 120°C | 4-Trifluoromethoxy-2-hydroxybenzoic acid | 78% | |
| Iodination | N-Iodosuccinimide, H₂SO₄, 80°C | 2-Fluoro-3-iodo-4-(trifluoromethoxy)benzoic acid | 65% |
Esterification and Amidation
The carboxylic acid group undergoes typical derivatization reactions:
Ester Formation
Reaction with alcohols under acidic or coupling conditions:
| Alcohol | Catalyst/Conditions | Ester Product | Yield | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl 2-fluoro-4-(trifluoromethoxy)benzoate | 92% | |
| Isopropanol | DCC, DMAP, RT | Isopropyl ester | 85% |
Decarboxylation and Functional Group Interconversion
The carboxylic acid group can be converted into other functionalities:
Cross-Coupling Reactions
The fluorine substituent facilitates transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | 75% |
Oxidation and Reduction
The stability of the trifluoromethoxy group allows selective transformations:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation (side chain) | KMnO₄, H₂O, 100°C | Ketone derivative | 68% | |
| Reduction (carboxylic acid) | LiAlH₄, THF, 0°C | Benzyl alcohol derivative | 60% |
Mechanistic Insights
-
Electrophilic Substitution : The trifluoromethoxy group directs incoming electrophiles to the para position relative to itself, while fluorine directs ortho/para. Steric and electronic effects lead to preferential substitution at the 5-position of the ring.
-
Acid Strength : The compound’s pKa is ~1.8 (compared to ~4.2 for benzoic acid), attributed to the electron-withdrawing effects of fluorine and trifluoromethoxy groups.
Comparative Reactivity
The compound’s reactivity differs from analogues due to substituent effects:
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups increase the acidity of the benzoic acid moiety compared to non-fluorinated analogs. For example, 2-fluoro-4-(trifluoromethyl)benzoic acid (pKa ~1.5–2.5) is significantly more acidic than 4-methylbenzoic acid (pKa ~4.4) due to the electron-withdrawing -CF₃ group . The -OCF₃ group in 4-(trifluoromethoxy)benzoic acid similarly enhances acidity but may offer better solubility in organic solvents than -CF₃ due to reduced steric hindrance .
Synthetic Utility: 2-Fluoro-4-(trifluoromethyl)benzoic acid is synthesized via multi-step routes starting from 4-cyano-2-fluorobenzoic acid, involving hydroxylamine and trifluoroacetic anhydride (TFAA) to form oxadiazole intermediates . Iodo-substituted analogs like 2-iodo-4-(trifluoromethoxy)benzoic acid are synthesized via IrIII-catalyzed ortho-monoiodination, demonstrating the versatility of halogenation strategies in modifying reactivity .
Biological and Pharmacological Relevance :
- Fluorinated benzoic acids are critical in PET tracer development. For example, 2-fluoro-4-(trifluoromethoxy)phenylacetic acid (a derivative) is used in class-IIa HDAC inhibitor radiosynthesis for high molar activity .
- Substituents like -OCF₃ improve blood-brain barrier penetration in CNS-targeting drugs, while -CF₃ enhances binding affinity to hydrophobic enzyme pockets .
Comparative Reactivity :
- Iodo-substituted analogs (e.g., 2-iodo-4-(trifluoromethoxy)benzoic acid) exhibit lower electrophilicity compared to fluoro derivatives, making them suitable for Suzuki-Miyaura cross-coupling reactions .
- Methoxy-substituted analogs (e.g., 2-methoxy-4-(trifluoromethyl)benzoic acid) show reduced acidity compared to fluoro derivatives, impacting their utility in pH-sensitive applications .
Challenges and Opportunities
- Synthetic Challenges : Introducing both -F and -OCF₃ groups requires precise regioselective reactions to avoid side products, as seen in the synthesis of oxadiazole derivatives .
- Thermodynamic Stability : Trifluoromethoxy groups are prone to hydrolysis under strongly acidic or basic conditions, necessitating protective strategies during synthesis .
Preparation Methods
Chlorination of Aromatic Precursors
Starting materials often include benzaldehyde derivatives or phenolic compounds such as anisole. Chlorination is achieved using chlorinating agents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide in the presence of catalysts like phosphorus trichloride or benzoyl peroxide.
Reaction conditions typically range from 50°C to 120°C, with reaction times spanning 1 to 12 hours, depending on the reagent and catalyst used.
Introduction of Trifluoromethoxy Group
The trifluoromethoxy group is introduced via chlorothionoformates or through fluorination of chlorinated intermediates.
Method A: Chlorothionoformates route involves converting chlorothionoformates into trifluoromethoxy derivatives using antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅), under controlled milder conditions to prevent over-fluorination.
Method B: Direct fluorination employs reagents like antimony trifluoride or molybdenum hexafluoride, often under high-temperature conditions (around 80°C to 150°C), to replace chlorine with fluorine, forming trifluoromethoxy groups.
Specific Synthesis Pathways
Synthesis via Nitration and Subsequent Functionalization
A typical route involves nitrating trifluoromethoxybenzene derivatives to obtain nitro intermediates, which are then reduced or converted to acids:
Nitration of trifluoromethoxybenzene with concentrated sulfuric and nitric acids at 0°C to 35°C yields a mixture of isomers, predominantly para.
Hydrolysis or reduction of nitrated intermediates leads to the corresponding benzoic acid derivatives.
Direct Fluorination of Precursors
Fluorination of 2-fluorobenzaldehyde or related aldehydes via nucleophilic substitution or electrophilic fluorination methods can produce the target compound or its precursors.
Industrial scale methods optimize these reactions using continuous flow reactors with catalysts to enhance yield and purity.
Reaction Conditions and Catalysts
| Step | Reagents | Catalysts | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Chlorination | Chlorine gas / Sulfuryl chloride | Phosphorus trichloride / Benzoyl peroxide | 50°C - 120°C | 1-12 hours | Selective aromatic chlorination |
| Fluorination | SbF₃ / MoF₆ | - | 80°C - 150°C | 4-6 hours | Conversion of chlorinated intermediates to trifluoromethoxy groups |
| Nitration | HNO₃ / H₂SO₄ | - | 0°C - 35°C | 2-4 hours | Para-selective nitration |
Notes on Reaction Optimization
Temperature control is critical during chlorination and fluorination to prevent over-substitution and degradation.
Solvent choice impacts selectivity; chlorinated solvents like dichloromethane or chlorobenzene are common during chlorination, while fluorination often requires inert solvents such as acetonitrile or dichloromethane.
Use of catalysts such as phosphorus trichloride accelerates chlorination, while SbF₃ or MoF₆ facilitate fluorination.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Main Reaction | Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|
| Method 1 | Benzaldehyde derivatives | Cl₂ / SO₂Cl₂ | Aromatic chlorination | 50-120°C, 1-12h | Variable | Selective chlorination |
| Method 2 | Chlorinated benzene | SbF₃ / MoF₆ | Fluorination to trifluoromethoxy | 80-150°C, 4-6h | Moderate | High selectivity |
| Method 3 | Trifluoromethoxybenzene | HNO₃ / H₂SO₄ | Nitration | 0-35°C, 2-4h | High | Para isomer favored |
Research Findings & Optimization Strategies
Milder conditions (e.g., lower temperatures, shorter reaction times) tend to improve selectivity and yield, especially during fluorination steps.
Use of advanced catalytic systems and continuous flow reactors enhances process scalability and reproducibility.
Handling of toxic reagents like anhydrous HF and antimony fluorides requires specialized equipment and safety protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-4-(trifluoromethoxy)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is commonly synthesized via oxidation of 2-fluoro-4-(trifluoromethoxy)benzaldehyde using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. For example, KMnO₄ in aqueous sulfuric acid at 60–80°C achieves >90% conversion to the benzoic acid derivative .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Purification typically involves acid-base extraction followed by recrystallization from ethanol/water mixtures.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 70°C, 6 hrs | 92% | |
| CrO₃ | Acetic acid, reflux | 85% |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- ¹⁹F NMR : The fluorine atoms in the trifluoromethoxy (-OCF₃) and aromatic fluorine groups produce distinct signals at δ −58 ppm (trifluoromethoxy) and δ −110 ppm (aromatic F) .
- IR Spectroscopy : A strong carbonyl stretch (C=O) appears at ~1680 cm⁻¹, while C-F stretches for -OCF₃ are observed at 1250–1150 cm⁻¹ .
- Mass Spectrometry : The molecular ion [M–H]⁻ peak at m/z 208.11 confirms the molecular weight (C₈H₄F₄O₃) .
Advanced Research Questions
Q. What strategies mitigate steric and electronic challenges during nucleophilic substitution reactions involving this compound?
- Steric Hindrance : The trifluoromethoxy group at the para position creates steric bulk, limiting access to the ortho-fluorine. Use bulky nucleophiles (e.g., tert-butylamine) or high-polarity solvents (DMF, DMSO) to enhance reactivity .
- Electronic Effects : The electron-withdrawing -OCF₃ group deactivates the aromatic ring, slowing electrophilic substitution. Activate the substrate via carboxylate formation (e.g., using NaH) to improve electrophilic aromatic substitution yields .
Q. How does this compound perform as a ligand in fluorinated metal-organic frameworks (F-MOFs), and what crystallographic tools validate its coordination?
- Application : The carboxylic acid group chelates metal ions (e.g., Zn²⁺, Cu²⁺), while fluorine atoms enhance MOF thermal stability and gas adsorption. For example, F-MOFs with this ligand exhibit CO₂/N₂ selectivity ratios >50 .
- Crystallography : Use SHELXTL or Olex2 for single-crystal X-ray refinement. Key metrics include bond angles (e.g., C–O–M ≈ 120°) and Hirshfeld surface analysis to confirm hydrogen bonding networks .
| MOF Property | Value | Technique |
|---|---|---|
| BET Surface Area | 1200 m²/g | Gas Adsorption |
| Thermal Stability | Stable up to 400°C | TGA |
Q. What contradictions exist in reported biological activities of derivatives, and how can computational modeling resolve them?
- Data Discrepancy : Some studies report potent antifungal activity for amide derivatives (IC₅₀ = 0.5 µM) , while others show weak inhibition (IC₅₀ > 10 µM).
- Resolution : Perform DFT calculations (e.g., using B3LYP/6-31G*) to compare electronic profiles. For example, derivatives with electron-deficient aromatic rings exhibit stronger binding to fungal CYP51 enzymes .
Methodological Best Practices
Q. How to optimize crystallization conditions for X-ray diffraction studies of this compound derivatives?
- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystal growth. For hydrazide derivatives, methanol/water (7:3) yields diffraction-quality crystals .
- Temperature Control : Gradual cooling (0.5°C/min) from 50°C to 4°C minimizes disorder.
Q. What analytical workflows validate purity in complex matrices (e.g., biological samples)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
